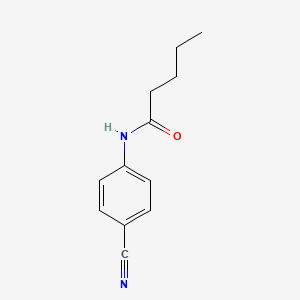

N-(4-cyanophenyl)pentanamide

Description

Overview of Amide Functionality in Organic Synthesis and Chemical Diversity

The amide functional group is one of the most prevalent and important linkages in organic and biological chemistry. researchgate.net Amides are structurally defined by a carbonyl group (C=O) bonded to a nitrogen atom. In the case of N-substituted amides, the nitrogen atom is further bonded to one or two organic substituents, replacing the hydrogen atoms of an unsubstituted amide. fiveable.me This substitution significantly impacts the molecule's chemical and physical properties, including its reactivity, solubility, and basicity. fiveable.me

Due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, amides are notably stable and less reactive than other carbonyl compounds like esters or acid chlorides. rsc.org This stability is a cornerstone of their role in the structure of peptides and proteins. Despite this inherent stability, amides can participate in a variety of chemical transformations, such as nucleophilic acyl substitution, which allows for the introduction of new functional groups. fiveable.me They are widely employed as crucial intermediates in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. fiveable.methieme-connect.com Modern synthetic methods, often utilizing transition-metal catalysts, have expanded the toolkit for creating amide bonds, moving beyond classical reactions to more atom-economical and powerful routes. researchgate.net

Significance of Cyanophenyl Moieties in Molecular Design and Functionality

The cyanophenyl group, a phenyl ring substituted with a nitrile (-C≡N) group, is a key building block in the design of functional molecules. The nitrile group is strongly electron-withdrawing, which profoundly influences the electronic properties of the entire molecule. This feature is leveraged in various fields, from medicinal chemistry to materials science.

In medicinal chemistry, the cyanophenyl moiety is often incorporated into drug candidates to enhance their binding affinity to biological targets like enzymes or receptors. ontosight.aiontosight.ai The group's polarity and ability to act as a hydrogen bond acceptor can be critical for specific molecular interactions. ontosight.ai For instance, compounds containing this moiety have been investigated for their potential as enzyme inhibitors. ontosight.ai In materials science, the electronic properties of cyanophenyl groups are exploited in the development of organic electronics, such as organic light-emitting diodes (OLEDs), where they can be part of bipolar host materials. researchgate.net The rigid, linear structure of the nitrile group can also influence the molecular packing and liquid crystalline properties of compounds. oup.com

Contextualization of N-(4-Cyanophenyl)pentanamide as a Representative Chemical Scaffold

This compound serves as an exemplary scaffold that combines the features of an N-substituted amide with a functional cyanophenyl group. The structure consists of a pentanamide (B147674) chain where the amide nitrogen is directly attached to a phenyl ring at the fourth position (para-), which also bears a cyano group.

This compound is a white solid with specific spectroscopic signatures. rsc.org Its structure has been confirmed through nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the arrangement of atoms within the molecule. rsc.org The combination of the flexible alkyl chain (from the pentanamide portion) and the rigid, polar cyanophenyl group gives the molecule a distinct amphiphilic character.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H14N2O | rsc.org |

| Appearance | White Solid | rsc.org |

| 1H NMR (300 MHz, CDCl3) δ (ppm) | 7.92 (s, 1H), 7.72 – 7.66 (m, 2H), 7.60 – 7.55 (m, 2H), 2.45 – 2.34 (m, 2H), 1.78 – 1.62 (m, 2H), 1.45 – 1.31 (m, 2H), 0.92 (t, J = 7.3 Hz, 3H) | rsc.org |

| 13C NMR (75 MHz, CDCl3) δ (ppm) | 172.15, 142.29, 133.17, 119.46, 118.93, 106.55, 37.42, 27.40, 22.26, 13.70 | rsc.org |

Scope of Academic Research Focused on the this compound Framework

Academic research involving the this compound framework and its derivatives highlights its utility as a versatile intermediate and structural motif in medicinal chemistry. While direct applications of the parent compound are limited, its structural analogues are integral to the synthesis of more complex, biologically active molecules.

A key area of research is in the development of enzyme inhibitors. For example, a closely related derivative, 5-Chloro-N-(4-cyanophenyl)pentanamide , has been used as a key intermediate in the synthesis of novel and potent inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. sci-hub.se The cyanophenyl group in these inhibitors often serves as a crucial binding element within the active site of the target enzyme. Similarly, the N-(4-cyanophenyl) moiety is a component of compounds designed as inhibitors for other enzymes, such as Stearoyl-CoA desaturase (SCD) and Nicotinamide N-methyltransferase (NNMT), which are targets for cancer and metabolic diseases. nih.govacs.org

The research demonstrates that the N-(4-cyanophenyl)amide scaffold is a valuable platform for structure-activity relationship (SAR) studies. By modifying the alkyl chain or introducing other substituents, chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their potency and selectivity. nih.gov

| Derivative/Related Compound | Research Area | Significance | Reference |

|---|---|---|---|

| 5-Chloro-N-(4-cyanophenyl)pentanamide | Anticoagulant Drug Discovery | Intermediate in the synthesis of Factor Xa (FXa) inhibitors. | sci-hub.se |

| Oxalamide and N-acyl urea (B33335) derivatives containing a 4-cyanophenyl group | Cancer Research | Used to develop inhibitors of Stearoyl-CoA desaturase (SCD) activated by metabolic enzymes in cancer cells. | nih.gov |

| Alkene-linked bisubstrate mimics with a 4-cyanophenyl group | Metabolic Disease Research | Core structure for potent and selective inhibitors of Nicotinamide N-methyltransferase (NNMT). | acs.org |

| Complex N-(4-cyanophenyl) amides | General Organic Synthesis | Used as precursors in cyclization reactions to form complex heterocyclic structures. | clockss.org |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyanophenyl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-3-4-12(15)14-11-7-5-10(9-13)6-8-11/h5-8H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGDTKXJUWJTSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Cyanophenyl Pentanamide

Established Synthetic Routes for N-(4-Cyanophenyl)pentanamide Scaffold Construction

The formation of the amide bond in this compound is typically achieved through well-established amidation reactions. These methods involve the coupling of a carboxylic acid derivative with an amine, a fundamental transformation in organic synthesis. researchgate.net

Amidation Reactions via Carboxylic Acid Derivatives and Amines

The most common approach to synthesizing this compound involves the reaction between a pentanoic acid derivative and 4-aminobenzonitrile (B131773). The reactivity of the carboxylic acid is typically enhanced by converting it into a more electrophilic species.

A direct and often high-yielding method for the synthesis of this compound is the reaction of pentanoyl chloride with 4-aminobenzonitrile. rsc.orgacs.org This reaction proceeds through the nucleophilic attack of the amino group of 4-aminobenzonitrile on the carbonyl carbon of pentanoyl chloride. chemguide.co.uk The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk This method is widely used due to the commercial availability and high reactivity of acyl chlorides. researchgate.netacs.org For instance, the synthesis of related amide derivatives has been successfully achieved by reacting various acyl chlorides with substituted anilines. acs.org

A general representation of this reaction is the condensation of an acyl chloride with a primary amine, which initially forms the amide and hydrogen chloride. chemguide.co.uk The hydrogen chloride then reacts with any excess amine to form a salt. chemguide.co.uk

To circumvent the often harsh conditions associated with acyl chlorides, various coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines. nih.gov These reagents activate the carboxylic acid in situ, allowing for a milder and more controlled reaction.

Common carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are frequently employed. luxembourg-bio.compeptide.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide. luxembourg-bio.com To suppress side reactions and reduce racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. luxembourg-bio.compeptide.com HOAt, in particular, has been shown to lead to faster and more efficient couplings with less epimerization compared to HOBt. luxembourg-bio.com The combination of DIC with HOAt provides excellent results for amide bond formation. luxembourg-bio.com Other phosphonium-based reagents like PyBOP and PyAOP are also effective, especially for challenging couplings. peptide.com

| Coupling Reagent System | Additive | Key Features |

| DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Minimizes racemization during peptide synthesis. peptide.com |

| DIC (Diisopropylcarbodiimide) | HOAt (1-Hydroxy-7-azabenzotriazole) | Provides faster, more efficient couplings with less epimerization than HOBt. luxembourg-bio.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | A water-soluble carbodiimide, useful for electron-deficient amines. nih.gov |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA | A widely used uronium salt-based reagent. nih.gov |

Alternative Amidation Strategies (e.g., Enzymatic Aminolysis)

While traditional chemical methods dominate, enzymatic approaches for amide bond formation are gaining traction as a greener alternative. Lipases, for instance, can catalyze the aminolysis of esters to form amides. Although direct enzymatic synthesis of this compound is not widely reported, the principle has been applied in the synthesis of other amides. This method offers high selectivity and operates under mild conditions, avoiding the need for harsh reagents.

Reductive Amination Approaches for Related Structures

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is primarily used to synthesize amines from carbonyl compounds and amines or ammonia. wikipedia.orgsynplechem.com The reaction proceeds via an intermediate imine or iminium ion, which is then reduced. wikipedia.orgsynplechem.com While not a direct route to this compound, this methodology is crucial for synthesizing precursors and analogues. For example, the synthesis of N-(4-cyanophenyl)glycine, a related structure, can be achieved by the reductive amination of glyoxylic acid with 4-aminobenzonitrile in the presence of a reducing agent like hydrogen over a palladium catalyst. google.com This highlights the utility of reductive amination in creating diverse amine building blocks that can be further elaborated.

The double reductive amination (DRA) of dicarbonyl compounds is a particularly effective strategy for accessing cyclic amine structures like polyhydroxypiperidines. chim.it This demonstrates the potential of reductive amination for constructing complex molecular scaffolds.

Strategic Derivatization and Analogue Synthesis of this compound

The this compound scaffold serves as a versatile template for the synthesis of a wide array of analogues with potentially diverse biological activities and material properties. Strategic modifications can be made to the phenyl ring, the pentanamide (B147674) chain, or the cyano group.

Research has shown that the core structure can be part of larger, more complex molecules. For instance, derivatives where the cyanophenylamide moiety is attached to other heterocyclic systems have been synthesized. One study describes the synthesis of 5-(4-cyanophenyl)-N-(1,3-dioxoisoindolin-2-yl)-N-(4-iodophenyl)pentanamide, showcasing the possibility of introducing complex substituents on the amide nitrogen. clockss.org

Furthermore, the core N-acyl aniline (B41778) structure is a common motif in drug discovery. For example, various N-acyl homoserine lactone analogues have been synthesized to act as mimics of bacterial quorum sensing signals. nih.govresearchgate.net These syntheses often involve the acylation of a heterocyclic amine, a strategy that could be adapted to derivatize the this compound scaffold.

Modification of the Pentanamide Aliphatic Chain

One common modification involves the introduction of a chloro substituent. For instance, 5-Chloro-N-(4-cyanophenyl)pentanamide has been synthesized as a white solid. sci-hub.se This halogenated derivative serves as a precursor for further transformations, such as intramolecular cyclization to form lactams. sci-hub.se The presence of the chlorine atom provides a reactive site for nucleophilic substitution, enabling the construction of more complex molecular architectures.

Further modifications can include the incorporation of hydroxyl and trifluoromethyl groups. For example, the synthesis of 2-hydroxy-4-(4-methoxyphenyl)-4-methyl-2-trifluoromethyl-valeric acid ethyl ester highlights the possibility of introducing multiple functionalities onto the pentanamide backbone. google.com These modifications can significantly alter the electronic and steric properties of the molecule, which is crucial for applications in medicinal chemistry and materials science.

The following table summarizes key modified compounds related to the pentanamide aliphatic chain:

Table 1: Examples of Modified Pentanamide Aliphatic Chains| Compound Name | Modification | Reference |

|---|---|---|

| 5-Chloro-N-(4-cyanophenyl)pentanamide | Introduction of a chloro group | sci-hub.se |

Substituent Effects and Functionalization on the 4-Cyanophenyl Moiety

Studies have explored the impact of various substituents on the phenyl ring. For instance, the introduction of a methoxy (B1213986) group at the 4-position of the aniline ring in related oxalamide series was found to be modestly deactivating in certain biological assays, whereas larger polar groups like esters or carboxylic acids led to a substantial loss of activity. nih.gov Conversely, the incorporation of a ketone or ether at the 4-position resulted in improved activity in some contexts. nih.gov

The cyano group itself can participate in reactions. For example, it can be a precursor for the formation of other functional groups or participate in cyclization reactions. The electronic nature of the substituents on the phenyl ring can significantly influence the feasibility and outcome of such reactions. For instance, electron-donating groups can enhance the nucleophilicity of the ring, while electron-withdrawing groups can facilitate nucleophilic aromatic substitution under certain conditions.

Incorporation into Larger Molecular Architectures

This compound and its analogues can serve as building blocks for the construction of more complex and larger molecular architectures, including macrocycles and other elaborate structures. This is often achieved by leveraging the reactive sites on both the pentanamide chain and the cyanophenyl moiety.

One strategy involves the intramolecular cyclization of derivatives like 5-Chloro-N-(4-cyanophenyl)pentanamide to form piperidinone structures, such as 4-(2-Oxopiperidin-1-yl)benzonitrile. sci-hub.se This transformation effectively incorporates the pentanamide chain into a new heterocyclic ring system.

Furthermore, the amide nitrogen can be part of a larger cyclic structure. Macrocyclization, a key strategy in drug discovery, can be employed to create conformationally constrained molecules with potentially enhanced binding affinity and selectivity for biological targets. nih.govdrugtargetreview.com The synthesis of macrocyclic peptides containing N-alkylated residues is a testament to the advanced synthetic methods used to incorporate amide-containing fragments into larger rings. nih.gov These methods often involve solid-phase synthesis and subsequent on-bead macrocyclization. nih.gov The incorporation of this compound-like motifs into such macrocycles can be envisioned, where the cyanophenyl group could act as a key pharmacophore or a point for further functionalization.

The following table provides examples of larger structures derived from or related to this compound:

Table 2: Incorporation into Larger Molecular Architectures| Resulting Structure | Synthetic Strategy | Reference |

|---|---|---|

| 4-(2-Oxopiperidin-1-yl)benzonitrile | Intramolecular cyclization | sci-hub.se |

Mechanistic Investigations of Reactions Involving this compound and Analogues

Understanding the reaction mechanisms involving this compound and its analogues is crucial for predicting reactivity, optimizing reaction conditions, and designing new synthetic routes.

Nucleophilic Acyl Substitution Mechanisms in Amide Synthesis

The synthesis of this compound itself typically proceeds through a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This class of reactions involves the attack of a nucleophile, in this case, 4-aminobenzonitrile, on the carbonyl carbon of an activated pentanoic acid derivative, such as pentanoyl chloride.

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. libretexts.org

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org

Elimination: The leaving group departs, and the carbonyl π-bond is reformed. libretexts.org

The reactivity of the carboxylic acid derivative is a key factor, with acyl chlorides being more reactive than esters or amides. libretexts.org The reaction is favored when the leaving group is a weaker base than the incoming nucleophile. masterorganicchemistry.com

Intramolecular Cyclization Pathways (e.g., Nitrenium Ion Mediated Cyclizations)

Intramolecular cyclization reactions of this compound derivatives can proceed through various pathways. One notable pathway involves the formation of reactive intermediates like nitrenium ions. While direct evidence for nitrenium ion mediated cyclizations of this compound is not explicitly detailed in the provided context, this mechanism is a known pathway for the cyclization of N-aryl amides.

In a typical scenario, the amide nitrogen would be converted into a better leaving group, and its departure would generate a nitrenium ion. This highly electrophilic species can then be attacked by an intramolecular nucleophile, such as the phenyl ring, to form a new ring system. The regioselectivity of such cyclizations is influenced by the electronic properties of the aromatic ring.

Another relevant cyclization pathway is the intramolecular hydroaryloxylation and hydroamination of C≡C triple bonds, which can be catalyzed by phase-transfer catalysts under metal-free conditions. scirp.org Although not directly involving this compound, this demonstrates a general strategy for forming heterocyclic structures through intramolecular cyclization.

Eco-friendly intramolecular cyclization reactions involving cyano and carbonyl groups in N,N-disubstituted cyanamides have also been reported, leading to the formation of imidazoles and oxazoles. nih.govresearchgate.net These reactions highlight the potential of the cyano group to participate in cyclization processes.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. dalalinstitute.com In the case of this compound, the phenyl ring is deactivated towards EAS due to the presence of two electron-withdrawing groups: the amide and the cyano group.

The general mechanism for EAS involves two main steps:

Attack of the electrophile: The π-electrons of the aromatic ring attack an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. dalalinstitute.com

Deprotonation: A base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. dalalinstitute.com

The reactivity of aromatic compounds in EAS is significantly influenced by the nature of the substituents. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. nptel.ac.in Therefore, this compound would be expected to be significantly less reactive than benzene (B151609) in EAS reactions.

Redox Chemistry of Associated Functional Groups (e.g., Oxidation of Amino Group, Reduction of Nitriles)

The chemical reactivity of this compound is significantly influenced by its two primary functional groups: the nitrile (-C≡N) and the secondary amide (-NH-CO-). Both groups can participate in a variety of redox reactions, enabling the synthesis of diverse derivatives.

Reduction of the Nitrile Group

The nitrile group is readily reducible to a primary amine, a cornerstone transformation in organic synthesis. This conversion is typically achieved through catalytic hydrogenation or with chemical reducing agents. wikipedia.org Catalytic hydrogenation is an economical route, often employing catalysts like Raney nickel, palladium, or platinum dioxide under a hydrogen atmosphere. wikipedia.org However, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the newly formed primary amine. wikipedia.orgsemanticscholar.org

A variety of chemical reagents have been developed for the selective reduction of nitriles. Strong hydride donors such as lithium aluminum hydride (LiAlH₄) are effective but can lack chemoselectivity with multifunctional molecules. semanticscholar.orglumenlearning.com Milder and more selective reagents are often preferred. For instance, diisopropylaminoborane, activated by a catalytic amount of lithium borohydride (B1222165), reduces aromatic nitriles to primary amines in high yields under mild conditions. organic-chemistry.orgacs.org Another efficient system involves the use of potassium borohydride (KBH₄) with Raney nickel as a catalyst in ethanol, which provides primary amines in good to excellent yields. semanticscholar.org For the conversion of a nitrile to an aldehyde, diisobutylaluminium hydride (DIBAL-H) is commonly used, which proceeds via an imine intermediate that is hydrolyzed during aqueous workup. wikipedia.org

Electrochemical methods also offer a pathway for nitrile reduction. Studies on related compounds like N-Benzoyl-N׳-4-cyanophenyl thiourea (B124793) have shown that the cyano group can be electrochemically reduced at a glassy carbon electrode. preprints.org

Interactive Data Table: Methods for the Reduction of Aromatic Nitriles

| Method/Reagent | Product | Key Features | Citations |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Primary Amine | Economical; risk of secondary/tertiary amine byproducts. | wikipedia.orgsemanticscholar.org |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Powerful reducing agent; may lack chemoselectivity. | wikipedia.orgsemanticscholar.org |

| Potassium Borohydride (KBH₄) / Raney Ni | Primary Amine | Mild conditions, good to excellent yields of primary amine. | semanticscholar.org |

| Diisopropylaminoborane / cat. LiBH₄ | Primary Amine | Exceedingly mild conditions, high yields, tolerates various functional groups. | organic-chemistry.orgacs.org |

| Ruthenium-catalyzed Transfer Hydrogenation | Primary Amine | Uses isopropanol (B130326) as a hydrogen source in a continuous flow system. | organic-chemistry.orgthalesnano.com |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Stops the reduction at the aldehyde stage after aqueous workup. | wikipedia.org |

| Electrochemical Reduction | Amine or other reduced species | Depends on potential and conditions; can be specific to the cyano group. | preprints.orggoogle.com |

Oxidation of the Amide Group

The N-aryl amide linkage in this compound is generally stable to oxidation. However, under specific conditions, transformations involving the amide group or the aromatic ring it is attached to can occur. While direct oxidation of the secondary amide nitrogen is challenging, related oxidative processes have been documented for N-aryl amides.

For example, ruthenium photocatalysis can achieve the α-oxygenation of N-aryl tertiary amines to form amides, demonstrating a method to form an amide adjacent to a nitrogen atom under oxidative conditions. rsc.org In other systems, metal-free oxidation of α-hydroxy N-arylamides using hydrogen peroxide can lead to cyclization and the formation of isatins. organic-chemistry.org Anodic oxidation of N-aryl amides has also been studied, indicating that electrochemical methods can initiate transformations at the amide moiety. researchgate.net

Furthermore, the amide can direct the regioselective functionalization of the attached phenyl ring. A notable example is the ortho-halogenation of N-aryl amides via a carbonyl-directed borylation followed by an oxidative halodeboronation, which installs a halogen at the position ortho to the amide group under mild conditions. rsc.orgchemrxiv.org This highlights how the amide group, while not directly oxidized, can mediate oxidative transformations on the aromatic ring.

Photo-initiated Reactions and Radical Intermediates

This compound, containing both an N-aryl amide and an aromatic nitrile chromophore, is susceptible to a range of photo-initiated reactions. These reactions often proceed through high-energy radical intermediates, opening pathways to unique chemical structures.

Photo-Fries Rearrangement

N-aryl amides are known to undergo the photo-Fries rearrangement. researchgate.net Upon absorption of UV light, the N-acyl bond can undergo homolytic cleavage, generating a radical pair consisting of an arylamino radical and an acyl radical, held within a solvent cage. researchgate.nettandfonline.com These radicals can then recombine at the ortho or para positions of the aromatic ring to form amino ketones. tandfonline.com For this compound, this would involve the cleavage of the pentanamide's N-CO bond, potentially leading to the formation of 2-amino-5-cyanobenzoylbutane and 4-amino-N-pentanoylbenzonitrile isomers, alongside products from radical escape from the solvent cage. researchgate.nettandfonline.com The efficiency and selectivity of this rearrangement can be influenced by the reaction medium; for instance, conducting the reaction in micelles can enhance the yield of the ortho-rearranged product. tandfonline.com

Radical Generation and Coupling

Modern photocatalysis provides powerful methods for generating radical intermediates from amides and nitriles under mild conditions. nih.govbeilstein-journals.org The amide nitrogen in N-aryl amides can be a precursor to nitrogen-centered radicals. nih.govthieme-connect.de For example, visible-light photoredox catalysis can enable the generation of amidyl radicals from N-acyl precursors, which can then undergo various bond-forming reactions. chemrxiv.org

The cyanophenyl group can also participate in photo-initiated radical reactions. Aromatic nitriles can undergo single-electron reduction to form persistent radical anion intermediates. researchgate.net In the presence of a suitable radical source, this can lead to decyanative cross-coupling reactions, where the nitrile group is replaced by a new substituent. researchgate.net For example, S-(4-cyano)phenyl thiolesters have been used to generate aryl acyl radicals via nickel-complex-catalyzed electroreduction, which then undergo cyclization. acs.orgacs.org

Photocatalytic methods have also been developed for C-N bond formation, coupling amides with aryl halides. nih.govescholarship.org These reactions can proceed through a Ni(I)-Ni(III) catalytic cycle initiated by light, involving radical intermediates. nih.gov Such methodologies could potentially be applied to further functionalize the this compound structure.

Interactive Data Table: Photo-initiated Reactions and Radical Intermediates

| Reaction Type | Initiating Group | Intermediate(s) | Potential Product(s) | Citations |

| Photo-Fries Rearrangement | N-Aryl Amide | Arylamino radical, Acyl radical | ortho- and para-Amino Ketones | researchgate.nettandfonline.com |

| Decyanative Cross-Coupling | Aromatic Nitrile | Nitrile radical anion, Carbon-centered radicals | Arylated product (CN group replaced) | researchgate.net |

| Photocatalytic C-N Coupling | N-Aryl Amide | Amidyl radical, Ni(I)/Ni(III) species | Further N-arylated products | nih.govescholarship.org |

| Reductive N-N Cleavage | N-Aminopyridinium derivatives (from amide) | Amidyl radical | Tetrahydroisoquinolines, α-Amino Ketones | chemrxiv.org |

| Photo-induced Electron Transfer | Aromatic Nitrile | Exciplexes, Radical ions | Cycloaddition or ring-splitting products | acs.orgoup.com |

Structural Characterization and Elucidation of N 4 Cyanophenyl Pentanamide

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of N-(4-cyanophenyl)pentanamide provides precise information about the number and types of protons and their neighboring atoms. Although a complete spectrum for this compound is not available in the provided search results, data for the related compound N-(4-cyanophenyl)butyramide shows characteristic signals. For instance, the aromatic protons on the cyanophenyl ring typically appear as multiplets in the downfield region, while the aliphatic protons of the butyramide (B146194) chain resonate at higher field strengths. rsc.org

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying the chemical shifts of each carbon atom within the molecule. For N-(4-cyanophenyl)-3-methylbutanamide, a related structure, the carbonyl carbon (C=O) shows a signal at approximately 171.64 ppm. rsc.org The carbon atoms of the cyanophenyl group are observed between 106.77 and 142.31 ppm, with the nitrile carbon appearing around 119.06 ppm. rsc.org The aliphatic carbons of the pentanamide (B147674) chain would be expected in the upfield region of the spectrum. rsc.orgorganicchemistrydata.org Conjugation of the carbonyl group with a double bond or aromatic ring typically causes an upfield shift of 6-10 ppm for the carbonyl carbon signal. organicchemistrydata.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for N-(4-cyanophenyl)butanamide and related structures

| Carbon Atom | N-(4-cyanophenyl)-3-methylbutanamide (ppm) rsc.org | General Expected Range for this compound (ppm) |

| Carbonyl (C=O) | 171.64 | 170-175 |

| Aromatic (C-CN) | 106.77 | 105-110 |

| Aromatic (C-NH) | 142.31 | 140-145 |

| Aromatic (CH) | 119.63, 133.33 | 119-135 |

| Nitrile (CN) | 119.06 | 118-120 |

| Aliphatic (CH₂) | 47.05, 26.29 | 20-50 |

| Aliphatic (CH₃) | 22.52 | 10-25 |

To unambiguously assign proton and carbon signals and to map out the connectivity of the molecular framework, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. huji.ac.ilmnstate.edu For this compound, COSY would show correlations between adjacent protons in the pentanamide chain and within the aromatic ring, helping to trace the spin systems.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments establish one-bond correlations between protons and their directly attached carbon atoms. columbia.edulibretexts.org This is crucial for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.edulibretexts.org For this compound, HMBC would be instrumental in connecting the pentanamide chain to the cyanophenyl ring by showing correlations between the amide proton (N-H) and the aromatic carbons, as well as between the aromatic protons and the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A strong absorption band for the nitrile group (C≡N) stretching vibration is expected around 2225 cm⁻¹. amazonaws.com The amide group gives rise to several characteristic bands: the N-H stretching vibration appears in the region of 3300-3500 cm⁻¹, the C=O stretching (Amide I band) is typically observed around 1650-1680 cm⁻¹, and the N-H bending (Amide II band) is found near 1550 cm⁻¹. usd.ac.id Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while C-H stretching of the aliphatic chain appears just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. europeanpharmaceuticalreview.com In this compound, the symmetric stretching of the aromatic ring and the C-C backbone of the pentyl group would be expected to give rise to distinct Raman signals. plos.orgbeilstein-journals.org The nitrile group also typically shows a strong and sharp Raman band. horiba.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Nitrile (C≡N) | Stretching | ~2225 amazonaws.com | Strong, sharp band ~2225 |

| Amide (N-H) | Stretching | 3300-3500 | Moderate |

| Amide (C=O) | Stretching (Amide I) | 1650-1680 | Moderate to strong |

| Amide (N-H) | Bending (Amide II) | ~1550 | Weak |

| Aromatic (C-H) | Stretching | >3000 | Strong |

| Aliphatic (C-H) | Stretching | <3000 | Strong |

| Aromatic Ring | Skeletal Vibrations | 1400-1600 | Strong |

| Aliphatic (C-C) | Stretching | 800-1200 | Moderate to strong |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For a related compound, N-(4-cyanophenyl)-3-methylbutanamide, the calculated m/z for the protonated molecule [M+H]⁺ is 203.1184, with the found value being 203.1187, confirming the molecular formula C₁₂H₁₄N₂O. rsc.org A similar analysis for this compound would confirm its molecular formula of C₁₂H₁₄N₂O.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond, leading to the formation of a 4-aminobenzonitrile (B131773) fragment and a pentanoyl cation. Further fragmentation of the pentanoyl chain would also be observed.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems. elte.hu The spectrum arises from the absorption of UV or visible light, which promotes electrons from a lower energy molecular orbital to a higher energy one. rsc.org

For this compound, the presence of the aromatic cyanophenyl group results in π → π* transitions, which are typically strong and occur at specific wavelengths. uzh.ch The lone pair of electrons on the amide nitrogen and oxygen atoms can also participate in n → π* transitions, although these are generally weaker. elte.huuzh.ch The absorption maxima (λ_max) are indicative of the extent of conjugation within the molecule. uomustansiriyah.edu.iq The conjugation between the phenyl ring and the cyano group will give rise to characteristic absorption bands in the UV region. The amide group itself is also a chromophore.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a pivotal technique for the definitive determination of a molecule's three-dimensional structure in the solid state. It provides precise coordinates of atoms, allowing for a detailed analysis of conformation, bond lengths, bond angles, and intermolecular interactions.

Table 1: Anticipated Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/System | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for N-aryl amides. |

| Space Group | P2₁/c or similar centrosymmetric group | Frequently observed for this class of compounds. |

| Z (molecules per unit cell) | 2 or 4 | Typical for organic molecules of this size. |

Note: This table is predictive and based on crystallographic data of analogous compounds.

The presence of an amide linkage (N-H donor and C=O acceptor) and a cyano group (N acceptor) makes this compound a prime candidate for forming extensive hydrogen bonding networks.

N-H···O Hydrogen Bonds: The most prominent and strongest hydrogen bond anticipated is the interaction between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is a classic and robust feature in the crystal engineering of amides, often leading to the formation of one-dimensional chains or tapes.

C-H···N and C-H···O Hydrogen Bonds: Weaker C-H···N and C-H···O hydrogen bonds are also expected to play a significant role in stabilizing the crystal lattice. Aromatic C-H donors can interact with the nitrogen of the cyano group, while both aromatic and aliphatic C-H groups can form contacts with the carbonyl oxygen. These weaker interactions help to link the primary hydrogen-bonded chains into a three-dimensional supramolecular assembly. In the crystal structure of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, N—H⋯N and C—H⋯N hydrogen bonds connect molecules to generate double layers. researchgate.net

The interplay of the aforementioned intermolecular interactions gives rise to predictable packing motifs, often referred to as supramolecular synthons. In N-aryl amides, the N-H···O hydrogen bond typically forms a robust catemer or dimer synthon. The catemer synthon results in a continuous chain of molecules, which is a common motif.

The combination of the primary N-H···O hydrogen-bonded chains and the linking C-H···N/O and π-π stacking interactions would likely result in a layered or herringbone packing arrangement in the crystal lattice of this compound. The specific arrangement would maximize packing efficiency and satisfy the directional preferences of the various intermolecular forces.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in N-aryl amides. mdpi.commdpi.com Different polymorphs of the same compound can exhibit distinct physical properties. Given the conformational flexibility of the pentyl group and the potential for different hydrogen bonding and π-π stacking arrangements, it is plausible that this compound could exhibit polymorphism under different crystallization conditions. scilit.com

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, is also a possibility. The hydrogen bonding capabilities of the amide and cyano groups make this compound a suitable candidate for forming co-crystals with other molecules that have complementary functional groups, such as carboxylic acids or other hydrogen bond donors/acceptors.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-cyanophenyl)acetamide |

| 2,4-dichloro-N-(4-cyanophenyl)benzamide |

Theoretical and Computational Chemistry Investigations of N 4 Cyanophenyl Pentanamide

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular characteristics. iitg.ac.in For N-(4-cyanophenyl)pentanamide, these investigations focus on predicting its optimized structure, electronic properties, and spectroscopic features.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. als-journal.comfrontiersin.org It is employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the distribution of electrons within the molecule. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.com These calculations provide a foundational understanding of the molecule's shape and electronic makeup. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. schrodinger.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. schrodinger.comresearchgate.net A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer. researchgate.netwuxiapptec.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich cyanophenyl group, while the LUMO may be distributed over the amide linkage and the phenyl ring. researchgate.net Computational studies on similar aromatic compounds have shown that the energy gap can be precisely calculated, providing a quantitative measure of the energy required for the lowest-energy electronic excitation. wuxiapptec.comresearchgate.net

Table 1: Representative DFT-Calculated Molecular Orbital Energies for this compound This table presents hypothetical but scientifically plausible values based on typical DFT calculations for similar aromatic amides.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 5.65 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites within a molecule. dtic.mil It illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values. For this compound, an MEP map would typically show:

Negative Regions (Red/Yellow): These areas, rich in electrons, correspond to sites susceptible to electrophilic attack. They are expected around the nitrogen atom of the cyano group and the oxygen atom of the carbonyl group.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be located around the hydrogen atom of the amide (N-H) group.

Neutral Regions (Green): These areas have a near-zero potential and are generally less reactive, expected over the hydrocarbon pentyl chain and the phenyl ring.

The MEP map provides a visual guide to the molecule's polarity and its likely points of interaction with other chemical species. dtic.mil

Beyond DFT, other computational methods are used for molecular characterization.

Ab Initio Methods: Translating to "from the beginning," these methods solve the Schrödinger equation without using experimental data for parameterization, relying only on fundamental physical constants. iitg.ac.inwikipedia.org Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP) fall under this category. wikipedia.org While computationally intensive, they can provide highly accurate predictions of molecular properties.

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by incorporating experimental parameters (parameterization) to approximate certain complex integrals. uni-muenchen.deresearchgate.net Techniques such as AM1, PM3, and the more recent PM6 are faster than ab initio or DFT methods, making them suitable for very large molecules or for preliminary, less computationally demanding, geometric optimizations. researchgate.netdr-dral.comnih.gov For instance, the PM6 method has been used to propose suitable geometries for metal complexes of similar ligands. mdpi.com

Computational methods are invaluable for interpreting and predicting spectroscopic data. nih.govcanterbury.ac.nz

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. chimia.ch By calculating the vibrational frequencies corresponding to different molecular motions (e.g., stretching, bending), specific peaks in an experimental spectrum can be assigned to particular functional groups. This is particularly useful for confirming the presence of key bonds like the C≡N (cyano), C=O (carbonyl), and N-H (amide) groups. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table shows representative frequency ranges for key functional groups as would be predicted by DFT calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3450 |

| C-H (Aromatic) | Stretching | 3050 - 3150 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C≡N (Nitrile) | Stretching | 2220 - 2240 |

| C=O (Amide I) | Stretching | 1670 - 1700 |

NMR Chemical Shift Prediction: Theoretical models can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the local electronic environment of each nucleus. nmrdb.orgarxiv.orglibretexts.org The prediction of chemical shifts aids in structure elucidation and conformational analysis. liverpool.ac.ukrsc.org For this compound, calculations would differentiate the signals from the aromatic protons, the amide proton, and the various methylene (B1212753) and methyl protons of the pentyl chain.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound This table provides illustrative chemical shift (δ) values relative to a TMS standard, as would be predicted computationally.

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide (N-H) | 8.0 - 9.5 |

| Aromatic (phenyl ring) | 7.5 - 7.8 |

| Methylene (α to C=O) | 2.3 - 2.5 |

| Methylene (β, γ to C=O) | 1.3 - 1.7 |

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Molecular Modeling and Dynamics Simulations

While quantum chemical studies often focus on static, single-molecule properties, molecular modeling and dynamics (MD) simulations investigate the time-dependent behavior of molecules. researchgate.netnih.gov MD simulations for this compound would typically involve:

Defining a force field, which is a set of parameters that describes the potential energy of the system's atoms. researchgate.net

Simulating the movement of the molecule over time by solving Newton's equations of motion.

These simulations can reveal the conformational flexibility of the pentyl chain, the rotational barriers of single bonds, and how the molecule interacts with its environment, such as a solvent. researchgate.netnih.gov This provides insight into the molecule's dynamic structure and behavior under more realistic conditions than the gas-phase, single-molecule calculations typical of quantum chemistry. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a fundamental aspect of understanding the three-dimensional structure of a molecule and its relationship with energy. libretexts.org For this compound, this involves exploring the various spatial arrangements of its atoms that arise from rotation around its single bonds. The resulting potential energy surface (PES) is a multidimensional map that describes the potential energy of the molecule as a function of its geometry. libretexts.org

The PES reveals the different stable conformations, or conformers, which correspond to local minima on the surface. libretexts.org The stability of these conformers is inversely related to their potential energy; lower energy conformers are more stable. libretexts.org The transition states between these conformers are represented by saddle points on the PES, which are the highest energy points on the lowest energy pathway between two minima. libretexts.org

Computational methods, such as those based on density functional theory (DFT), are employed to calculate the energies of different conformations and generate the PES. researchgate.net For molecules like this compound, which possess flexible side chains, the conformational landscape can be complex, with multiple local minima. chemrxiv.org Identifying the global minimum energy conformation is a key objective, as it often represents the most populated state under equilibrium conditions. chemrxiv.org

A normal-mode-analysis–monitored energy minimization (NEM) procedure can be employed to systematically generate local minimum conformations. plos.org This method is particularly useful for identifying potential bound conformations of a molecule when it interacts with a host. plos.org Studies have shown that a significant percentage of bound conformations in crystal structures have low conformational strain energies, suggesting that molecules often adopt low-energy shapes for complexation. plos.org

Table 1: Factors Influencing Conformational Energy libretexts.org

| Factor | Description |

| Steric Interactions | Repulsive forces that arise when non-bonded atoms or groups are forced into close proximity. |

| Torsional Strain | The increase in potential energy due to the eclipsing of bonds on adjacent atoms. |

| Angle Strain | The increase in potential energy resulting from bond angles deviating from their ideal values. |

Solvation Effects and Molecular Dynamics in Different Media

The behavior of this compound can be significantly influenced by its surrounding environment, a phenomenon known as solvation. Molecular dynamics (MD) simulations are a powerful computational tool used to study these effects by simulating the movement of atoms and molecules over time. nih.govnih.gov These simulations can provide detailed insights into the solute-solvent interactions and how they affect the conformation and dynamics of the solute. nih.gov

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations, offering a highly accurate description of the electronic structure and forces within the system. uni-halle.de This approach is particularly useful for studying systems where electronic polarization and charge transfer are important, such as in solutions. uni-halle.de AIMD can be used to simulate the dynamics of a solute in its electronically excited state, providing information on processes like excited-state solvation dynamics. uni-halle.de

The choice of solvent can have a profound impact on the stability of different conformers. Solvents can stabilize or destabilize certain conformations through specific interactions like hydrogen bonding or non-specific electrostatic interactions. mdpi.com For instance, polar solvents might favor more polar conformers of this compound.

Radial distribution functions (RDFs) derived from MD simulations can be used to analyze the structure of the solvent around the solute molecule. nih.govmdpi.com The RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute, revealing details about the solvation shells and specific interactions like hydrogen bonds. nih.gov

Prediction of Reactivity and Regioselectivity based on Computational Descriptors

Computational chemistry offers a suite of tools to predict the reactivity and regioselectivity of chemical reactions involving this compound. Reactivity descriptors, derived from quantum chemical calculations, provide a conceptual framework for understanding and predicting where and how a molecule will react. rsc.org

One such approach involves the use of electronic forces as descriptors for nucleophilic and electrophilic regioselectivity. rsc.org These forces can be broken down into electrostatic and steric components, providing a clear picture of the factors that guide an incoming reactant to a specific site on the molecule. rsc.org

For this compound, these descriptors can help identify the most likely sites for electrophilic or nucleophilic attack. For example, the electron-withdrawing nature of the cyano group and the carbonyl group will influence the electron density distribution across the molecule, making certain atoms more susceptible to attack.

The prediction of regioselectivity is crucial in organic synthesis, and computational methods provide a powerful means to rationalize and predict the outcomes of reactions. rsc.org These predictions can guide experimental efforts and aid in the design of new synthetic routes.

Intermolecular Interaction Energy Calculations

The way in which molecules of this compound interact with each other and with other molecules is governed by intermolecular forces. The calculation of intermolecular interaction energies is essential for understanding the properties of the compound in the solid state, as well as its behavior in solution and in biological systems. nih.goved.ac.uk

These interaction energies can be decomposed into several components, including electrostatic, polarization, dispersion, and exchange-repulsion energies. nih.gov Computational methods like the CE-B3LYP/6-31G(d,p) energy model available in Crystal Explorer can be used to calculate these energies for molecular pairs or clusters. nih.gov

Understanding these interactions is crucial for predicting crystal structures and for explaining the physical properties of the compound, such as its melting point and solubility.

Table 2: Components of Intermolecular Interaction Energy nih.goved.ac.uk

| Component | Description |

| Electrostatic (Eele) | The interaction between the static charge distributions of the molecules. |

| Polarization (Epol) | The attractive interaction arising from the distortion of the electron cloud of one molecule by the electric field of another. |

| Dispersion (Edis) | Attractive forces arising from instantaneous fluctuations in electron density (London dispersion forces). |

| Exchange-Repulsion (Erep) | The short-range repulsive force that prevents molecules from occupying the same space, arising from the Pauli exclusion principle. |

Computational Approaches in Solid-State Chemistry

Computational methods are increasingly used to predict and understand the solid-state properties of organic molecules like this compound. These approaches are particularly valuable for predicting crystal structures and modeling the growth of crystals.

Crystal Structure Prediction Methodologies

Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in chemistry. nih.govuu.nl Crystal structure prediction (CSP) methods aim to identify the most stable crystal packing arrangements, which correspond to the global minimum in the lattice energy landscape. uu.nl

Modern CSP approaches often involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. nih.govuu.nl These methods can be accelerated using machine learning models and optimization algorithms. nih.gov For flexible molecules like this compound, the conformational flexibility must be considered during the search, which adds to the complexity of the problem. uba.ar

The process typically involves:

Generating molecular conformations: Identifying low-energy conformers of the isolated molecule.

Generating trial crystal structures: Packing the conformers into various space groups.

Lattice energy minimization: Optimizing the geometry of the trial structures to find the nearest local minimum on the lattice energy surface.

Ranking structures: Ordering the predicted structures based on their lattice energies to identify the most likely candidates.

The accuracy of CSP depends heavily on the quality of the force field or quantum mechanical method used to calculate the lattice energies.

Modeling of Crystal Growth and Morphology

The external shape, or morphology, of a crystal is determined by the relative growth rates of its different faces. Computational models can be used to predict crystal morphology by relating the growth rates of the faces to their surface properties. nih.gov

The attachment energy (AE) model is a common approach where the growth rate of a crystal face is assumed to be proportional to the energy released when a new layer of molecules attaches to that face. nih.gov Molecular dynamics simulations can be used to refine these models by explicitly considering the effect of the solvent on the crystal surfaces. nih.gov

By simulating the crystal-solvent interface, it is possible to understand how solvent molecules interact with different crystal faces and how these interactions can inhibit or promote growth along specific directions. This information is crucial for controlling the size and shape of crystals during the crystallization process, which is important in applications such as pharmaceuticals and materials science. nih.gov

Theoretical Prediction of Polymorph Stability and Transitions

Computational chemistry offers powerful tools to predict the relative stability of different polymorphic forms of a molecule and to understand the potential for transitions between them. These theoretical investigations are crucial in pharmaceutical and materials science for identifying the most stable crystal form of a compound under various conditions, thereby preventing issues related to unexpected phase transformations that can alter a product's properties and performance.

The stability of a crystal lattice is quantified by its lattice energy, which is the energy released when constituent molecules in the gaseous state come together to form a crystal. Computational methods, such as those based on density functional theory (DFT) and specialized force fields, are employed to calculate these lattice energies for various hypothetical crystal structures (polymorphs). By comparing the calculated lattice energies, scientists can predict the thermodynamically most stable polymorph at a given temperature and pressure.

Lattice Energy and Polymorph Ranking

The prediction of polymorph stability typically involves a multi-step process. Initially, a wide range of possible crystal packings are generated using crystal structure prediction (CSP) algorithms. These algorithms explore different spatial arrangements and conformations of the molecule within various crystallographic space groups. Subsequently, the lattice energy of each generated structure is calculated and minimized.

The calculated lattice energies allow for the creation of a crystal energy landscape, which ranks the predicted polymorphs in order of their stability. Structures with lower lattice energies are predicted to be more stable. It is common for multiple predicted polymorphs to lie within a narrow energy range, often just a few kilojoules per mole, making the accurate ranking a significant computational challenge.

Influence of Temperature and Pressure on Stability

Theoretical models can also incorporate the effects of temperature and pressure on polymorph stability. The relative stability of polymorphs can change with varying conditions, a phenomenon known as temperature- or pressure-induced phase transition. By calculating the Gibbs free energy, which includes contributions from entropy and enthalpy at different temperatures and pressures, computational methods can predict these transitions. For instance, a polymorph that is the most stable at room temperature might become less stable than another form at elevated temperatures.

Data on Predicted Polymorphs of this compound

Currently, specific theoretical predictions of polymorph stability and transitions for This compound are not extensively documented in publicly available scientific literature. The generation of a detailed crystal energy landscape and the prediction of its polymorphic behavior would require dedicated computational studies. Such a study would involve the application of the methodologies described above to generate and rank potential crystal structures of this specific compound.

The following table illustrates the kind of data that would be generated from a comprehensive CSP study for a hypothetical set of predicted polymorphs of This compound .

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) | Predicted Stability Ranking |

| Form A | P2₁/c | -120.5 | 0.0 | 1 (Most Stable) |

| Form B | P-1 | -118.2 | +2.3 | 2 |

| Form C | C2/c | -115.8 | +4.7 | 3 |

| Form D | P2₁2₁2₁ | -114.1 | +6.4 | 4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Further research employing these computational techniques would be invaluable for understanding the solid-state properties of This compound and for identifying its most stable form for practical applications.

Lack of Specific Research Data Precludes Article Generation on Advanced Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific research pertaining to the advanced applications of the chemical compound this compound. As a result, the generation of a detailed and scientifically accurate article focusing on its role as a key synthetic intermediate and its exploration in material science, as per the requested outline, cannot be fulfilled at this time.

The inquiry sought to elaborate on the compound's function in several specialized areas, including its use as a precursor in the multi-step synthesis of advanced organic molecules and as a building block for combinatorial chemistry. Additionally, the request aimed to explore its application in material science, focusing on the design principles for functional molecular solids, its potential in optoelectronics and non-linear optics (NLO), and its use in molecular storage and sensing.

Extensive searches have revealed no specific studies or publications that detail the use of this compound in these capacities. General information on the principles of multi-step synthesis, combinatorial chemistry, and material science is available. However, there is no direct evidence or research linking this compound to these advanced applications.

For instance, its role as a precursor in complex organic synthesis has not been documented in readily accessible scientific literature. Similarly, its utilization as a building block for generating chemical libraries in combinatorial chemistry is not described.

In the realm of material science, there are no available studies on the design principles of functional molecular solids based on this compound. Furthermore, no theoretical or experimental data could be found regarding its optoelectronic or non-linear optical properties. The potential applications of this specific compound in molecular storage and sensing also remain unexplored in the current body of scientific research.

Therefore, to maintain scientific accuracy and adhere to the strict requirement of focusing solely on this compound, it is not possible to generate the requested article. The creation of such an article would necessitate speculation and fabrication of data, which would be misleading and scientifically unsound.

Further research into the synthesis and characterization of this compound and its derivatives may in the future elucidate its potential in these advanced fields. However, based on currently available information, the specific applications outlined in the request have not been a subject of scientific investigation.

Advanced Applications and Functional Materials Based on N 4 Cyanophenyl Pentanamide

Exploration in Material Science and Solid-State Design

Role in Catalysis (e.g., as Ligands or Organocatalysts)

There is no scientific literature available that describes the application of N-(4-cyanophenyl)pentanamide in the field of catalysis. Searches for its use either as a ligand to form catalytically active metal complexes or as a standalone organocatalyst did not yield any relevant results. The potential coordination modes of the cyano or amide groups with metal centers have not been explored in a catalytic context, and there are no reports on its efficacy in promoting any chemical reactions. Consequently, no data on catalytic activity, substrate scope, or mechanistic studies involving this compound can be provided.

Supramolecular Assemblies for Specific Reactivity in the Solid-State

No research has been published on the design and study of supramolecular assemblies of this compound for achieving specific reactivity in the solid state. The principles of crystal engineering, which utilize non-covalent interactions to control the arrangement of molecules in a crystal lattice, have not been applied to this compound to induce or guide solid-state reactions. There are no reports on its use in photo-dimerization, polymerization, or other solid-state transformations that are dependent on the pre-organization of molecules in a crystalline form. As a result, there are no research findings or data tables detailing crystallographic information, reaction conditions, or product outcomes for such applications.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing N-(4-cyanophenyl)pentanamide and related compounds will be heavily influenced by the principles of green chemistry, aiming for processes that are not only efficient but also environmentally benign.

Current synthetic methods for amides often rely on traditional coupling reagents and organic solvents that can be hazardous and generate significant waste. Future research should prioritize the development of eco-friendly and scalable synthetic protocols for this compound. This includes exploring alternative, greener reaction media, such as water or bio-based solvents, and employing catalytic systems that minimize waste and energy consumption. rsc.orgresearchgate.netnih.govimpactfactor.orgnih.govresearchgate.net Methodologies like ultrasound-assisted synthesis and microwave-assisted organic synthesis (MAOS) could offer significant advantages by reducing reaction times and improving energy efficiency. nih.govimpactfactor.org Furthermore, the adoption of flow chemistry techniques could enable continuous, scalable, and safer production of this compound with precise control over reaction parameters.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Use of Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact and potential for easier product isolation. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, increased yields, and reduced energy consumption. impactfactor.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. nih.gov |

| Biocatalysis | High selectivity and mild reaction conditions using enzymes. |

| Flow Chemistry | Improved safety, scalability, and process control. |

The this compound scaffold possesses multiple reactive sites, including the amide linkage, the aromatic ring, the nitrile group, and the aliphatic chain. Future synthetic research should focus on developing highly chemo- and regioselective transformations to functionalize this molecule with precision. This would enable the creation of a diverse library of derivatives with tailored properties. For instance, selective modification of the aromatic ring through late-stage functionalization could introduce various substituents to modulate the electronic and steric properties of the molecule. Similarly, selective transformations of the nitrile group or the pentanamide (B147674) side chain would provide access to a wide range of novel compounds with potential applications in materials science and medicinal chemistry.

Advancements in Structural Characterization Techniques

A thorough understanding of the three-dimensional structure of this compound and its assemblies is crucial for elucidating its structure-property relationships. The application of advanced characterization techniques will be instrumental in achieving this.

This compound has the potential to form ordered supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.govnih.gov Cryogenic electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of complex biological and chemical assemblies in their native state. rsc.orgnih.govresearchgate.net Future research could employ cryo-EM to visualize the supramolecular structures formed by this compound, providing unprecedented insights into its self-assembly behavior. rsc.orgnih.govresearchgate.net This would be particularly valuable for understanding how molecular design influences the morphology and properties of the resulting nanomaterials.

While X-ray crystallography is a standard technique for determining molecular structures, it is often limited in its ability to precisely locate hydrogen atoms. Neutron diffraction is a complementary technique that is highly sensitive to the positions of light atoms, including hydrogen. nih.govaps.orgaps.orgresearchgate.net Applying neutron diffraction to single crystals of this compound would allow for the accurate determination of hydrogen bond geometries and other subtle structural features involving hydrogen atoms. aps.orgresearchgate.net This detailed structural information is critical for understanding the forces that govern crystal packing and for validating computational models.

| Technique | Information Gained for this compound |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structures of supramolecular assemblies. rsc.orgnih.govresearchgate.net |

| Neutron Diffraction | Precise localization of hydrogen atoms and detailed hydrogen bonding geometries. nih.govaps.orgaps.orgresearchgate.net |

| Single-Crystal X-ray Diffraction | Detailed molecular conformation and crystal packing. mdpi.com |

Refined Computational Modeling and Machine Learning Applications

In silico methods are becoming increasingly indispensable in chemical research. The integration of refined computational models and machine learning algorithms will accelerate the discovery and optimization of this compound-based materials.

Future research will likely involve the use of sophisticated computational models, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to predict the structural, electronic, and photophysical properties of this compound and its derivatives. These models can also be used to investigate the mechanisms of its formation and its interactions with other molecules.

Furthermore, the application of machine learning (ML) algorithms can significantly expedite the design of new molecules with desired properties. nih.gov By training ML models on existing experimental and computational data, it is possible to predict the properties of virtual compounds and to identify promising candidates for synthesis and experimental validation. nih.gov For instance, ML models could be developed to predict the self-assembly behavior of this compound derivatives or to screen for compounds with specific functionalities. This data-driven approach has the potential to revolutionize the discovery of new materials based on the this compound scaffold.

Integration of Machine Learning for Automated Structure Elucidation and Reaction Prediction

The application of machine learning (ML) is poised to revolutionize the study of organic molecules like this compound. princeton.edu ML algorithms offer a pathway to accelerate both the identification of novel derivatives and the optimization of their synthetic routes.

For automated structure elucidation , ML frameworks can be trained on vast datasets of spectroscopic information, primarily Nuclear Magnetic Resonance (NMR) spectra. nih.govfrontiersin.orgconicet.gov.ar These models learn to correlate spectral patterns with specific molecular structures. researchgate.net In the context of this compound, an ML model could be developed to rapidly identify and rank the most probable structures of new analogues or reaction byproducts from their experimental 1D ¹H and/or ¹³C NMR spectra. nih.govnih.gov This approach circumvents the time-consuming process of manual spectral interpretation, especially in complex reaction mixtures, thereby accelerating the discovery of new compounds with potentially enhanced properties. nih.gov The astronomical size of the chemical structure space makes database-driven methods challenging, highlighting the appeal of ML algorithms that can solve these ill-defined inverse problems. nih.gov

In the realm of reaction prediction , ML models can predict the outcome and yield of chemical reactions with remarkable accuracy. rjptonline.org By analyzing descriptors derived from reactants, reagents, and catalysts, algorithms such as random forests or support vector machines (SVM) can forecast the performance of a given transformation. princeton.edunih.govfriedler.net For the synthesis of this compound derivatives, an ML model could be trained on data from high-throughput experiments to predict reaction yields under various conditions (e.g., different catalysts, solvents, temperatures). github.com This predictive power allows chemists to computationally screen a vast landscape of potential reactions, identifying high-yielding pathways and minimizing the need for extensive empirical experimentation. rjptonline.orggithub.com This integration of quantum mechanical calculations and machine learning has the potential to significantly reduce the costs associated with experimental work. nih.gov

Table 1: Hypothetical Machine Learning Model for Predicting C-N Cross-Coupling Yields

This table illustrates the types of input descriptors and predicted outputs for an ML model designed to optimize the synthesis of this compound analogues.

| Reactant 1 (Aryl Halide) | Reactant 2 (Amine) | Catalyst | Ligand | Base | Temperature (°C) | Predicted Yield (%) |

| 4-iodobenzonitrile | Pentanamide | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 100 | 92 |

| 4-bromobenzonitrile | Pentanamide | Pd₂(dba)₃ | SPhos | K₃PO₄ | 110 | 85 |

| 4-chlorobenzonitrile | Pentanamide | Pd(OAc)₂ | RuPhos | NaOtBu | 120 | 78 |

| 4-iodobenzonitrile | Hexanamide | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 100 | 95 |

Multiscale Modeling Approaches for Comprehensive Material Design